molecular formula C21H24O7 B1202701 Thujaplicatin methyl ether CAS No. 6512-67-0

Thujaplicatin methyl ether

Cat. No. B1202701
CAS RN: 6512-67-0
M. Wt: 388.4 g/mol
InChI Key: XMLWGUKRPGLJGA-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thujaplicatin methyl ether is a natural product found in Thuja occidentalis, Bupleurum salicifolium, and other organisms with data available.

Scientific Research Applications

Lignan Formation and Transformation in Thuja Plicata

Swan, Jiang, and Gardner (1969) investigated the polyphenols in western red cedar, focusing on thujaplicatin methyl ether among other lignans. Their study revealed the formation of these compounds at the heartwood boundary and their chemical transformation within the heartwood. This indicates a significant role for thujaplicatin methyl ether in the natural processes of tree growth and wood composition (Swan, Jiang, & Gardner, 1969).

Cytotoxic Activity in Natural Extracts

Research by Lin, Chen, and Lo (2008) identified thujaplicatin methyl ether in the methanolic extract of Ipomoea cairica. They explored its cytotoxicity against cancer cell lines, suggesting potential medicinal applications in cancer research (Lin, Chen, & Lo, 2008).

Structural Analysis of Lignans

Maclean and Murakami (1967) provided structural proof for dihydroxythujaplicatin methyl ether, a lignan variant, through analytical and spectral data. This contributes to our understanding of the molecular structure and potential functions of thujaplicatin derivatives (Maclean & Murakami, 1967).

Biosynthetic Pathways in Thuja Occidentalis

Kawai, Sugishita, and Ohashi (1999) isolated lignans, including thujaplicatin methyl ether, from Thuja occidentalis. Their study on biosynthetic pathways contributes to our understanding of lignan formation in plants (Kawai, Sugishita, & Ohashi, 1999).

Enhanced Natural Durability in Western Red Cedar

Daniels and Russell (2007) analyzed the presence of thujaplicatin methyl ether in western red cedar heartwood. Their work explores its role in the tree's natural durability, which has implications for forestry and wood preservation (Daniels & Russell, 2007).

Role in Yatein Biosynthesis

Ragamustari et al. (2013) identified a specific O-methyltransferase in Anthriscus sylvestris that catalyzes methylation of thujaplicatin in yatein biosynthesis. This insight into enzymatic processes expands our knowledge of lignan metabolism in plants (Ragamustari et al., 2013).

properties

CAS RN

6512-67-0

Product Name

Thujaplicatin methyl ether

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1

InChI Key

XMLWGUKRPGLJGA-CABCVRRESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O)OC

SMILES

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC

Other CAS RN

6512-67-0

synonyms

thujaplicatin methyl ether

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thujaplicatin methyl ether
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Thujaplicatin methyl ether
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Thujaplicatin methyl ether

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